Dissolving solid 2-cyanoacetamide for liquid-phase dosing adds steps and inconsistency in automated synthesis. 2-Cyano-N,N-diethylacetamide is a pumpable liquid at ambient temperature, removing the need for solvent pre-dissolution and enabling direct use in continuous flow reactors.
2-Cyano-N,N-diethylacetamide (CAS: 26391-06-0) is a bifunctional organic compound featuring both a nitrile and a tertiary amide group. It serves as a key reactive intermediate in multi-step organic synthesis, most notably in the production of specific active pharmaceutical ingredients (APIs) and other complex chemical targets. Unlike its unsubstituted analog, it is a liquid at room temperature, a property that significantly influences its handling and processability in laboratory and industrial settings.
Substituting 2-cyano-N,N-diethylacetamide is often unfeasible due to critical shifts in physical and chemical properties. Replacing the N,N-diethyl groups with N,N-dimethyl groups alters lipophilicity and steric hindrance, impacting performance in biphasic systems like solvent extractions. Using the unsubstituted analog, 2-cyanoacetamide, introduces a significant process challenge by switching from an easily dosed liquid to a solid with different solubility characteristics. Opting for a related ester, such as ethyl cyanoacetate, fundamentally changes the reactivity profile, requiring different catalytic systems and potentially leading to undesirable side reactions (e.g., transesterification) not present with the more stable amide group. These differences make the title compound a deliberate choice for specific, optimized synthetic routes.
Multiple patents describing the manufacturing process for Entacapone, a catechol-O-methyltransferase (COMT) inhibitor for Parkinson's disease, explicitly name 2-cyano-N,N-diethylacetamide as the required Knoevenagel condensation partner for 3,4-dihydroxy-5-nitrobenzaldehyde. The selection of this specific reagent over other active methylene compounds like ethyl cyanoacetate or other N,N-dialkyl-2-cyanoacetamides in established pharmaceutical manufacturing processes underscores its suitability and validated performance for this high-value application.
| Evidence Dimension | Suitability as a pharmaceutical process intermediate |
| Target Compound Data | Named as the key starting material for Entacapone synthesis in multiple process patents. |
| Comparator Or Baseline | Generic active methylene compounds (e.g., ethyl cyanoacetate, other cyanoacetamides). |
| Quantified Difference | Specified for use in a validated, commercial API synthesis route, whereas alternatives are not. |
| Conditions | Industrial synthesis of (E)-N,N-Diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide (Entacapone). |
For GMP-compliant synthesis or process development targeting Entacapone, this specific material is the documented and established choice, reducing process validation risks.
2-Cyano-N,N-diethylacetamide exists as a liquid at standard temperature and pressure, with a reported density of approximately 1.013 g/mL at 25 °C. This contrasts sharply with its parent analog, 2-cyanoacetamide, which is a crystalline solid with a melting point of 121 °C. The liquid state allows for simplified material transfer, dosing, and mixing via pumping, eliminating the need for solid handling equipment or a separate dissolution step that would be required for the solid analog. This is a critical process advantage in scaled-up laboratory or manufacturing workflows.
| Evidence Dimension | Physical State at 25 °C |
| Target Compound Data | Liquid |
| Comparator Or Baseline | 2-Cyanoacetamide: Solid |
| Quantified Difference | N/A (Qualitative difference in physical state) |
| Conditions | Standard Temperature and Pressure (STP) |
Procuring the liquid form avoids the operational complexities and costs associated with dissolving a solid reagent, simplifying process scale-up and improving workflow efficiency.
The lipophilicity of a molecule, often estimated by its octanol-water partition coefficient (logP), is critical for applications like solvent extraction. 2-Cyano-N,N-diethylacetamide has a computed XLogP3 value of 0.3. While an experimental value for the direct comparator 2-cyano-N,N-dimethylacetamide is not readily available, its shorter alkyl chains result in lower lipophilicity. The addition of two methylene (-CH2-) groups in the diethyl analog relative to the dimethyl analog predictably increases its preference for nonpolar, organic phases, which is a key performance parameter for an extractant in hydrometallurgical or other biphasic separation processes.
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
| Target Compound Data | 0.3 |
| Comparator Or Baseline | 2-Cyano-N,N-dimethylacetamide (structurally less lipophilic) |
| Quantified Difference | Higher calculated logP value, indicating greater affinity for organic phases. |
| Conditions | Computed property (XLogP3 model). |
For developing solvent extraction systems, selecting the diethyl derivative provides a higher intrinsic lipophilicity, potentially leading to better organic phase partitioning and higher extraction efficiency for target solutes.
This compound is the right choice when performing a Knoevenagel condensation for the synthesis of Entacapone, where its use is specified in process patents. Procuring this specific intermediate aligns with established manufacturing routes for this API.
Due to its liquid state at ambient temperatures, this reagent is highly suitable for use in automated synthesis platforms or continuous flow reactors where reagents must be delivered via pumps. It avoids the process complications of handling and dissolving solid analogs like 2-cyanoacetamide.
The N,N-diethyl groups provide increased lipophilicity compared to smaller alkyl analogs. This makes it a candidate for designing and optimizing organic phases in hydrometallurgical processes for the selective extraction of metal ions from aqueous solutions.
Flammable;Irritant;Health Hazard